molecular formula C15H15FO3 B8452921 1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol CAS No. 85983-13-7

1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol

Cat. No. B8452921
CAS RN: 85983-13-7
M. Wt: 262.28 g/mol
InChI Key: DYFMKNCWHJHTRK-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol is a useful research compound. Its molecular formula is C15H15FO3 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85983-13-7

Product Name

1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol

Molecular Formula

C15H15FO3

Molecular Weight

262.28 g/mol

IUPAC Name

1-[4-(3-fluorophenoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C15H15FO3/c1-11(17)10-18-13-5-7-14(8-6-13)19-15-4-2-3-12(16)9-15/h2-9,11,17H,10H2,1H3

InChI Key

DYFMKNCWHJHTRK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC(=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.13 g of p-(m-fluorophenoxy)phenol, 2.79 g of propylene oxide and 0.12 g of triethylamine is stirred at 90° C. for 18 hours. The cooled mixture is subsequently diluted with 100 ml of diethyl ether and washed successively twice with 50 ml of 2N hydrochloric acid each time, three times with 50 ml of 2N sodium hydroxide each time, with 50 ml of water and with 50 ml of saturated sodium chloride solution. After drying over anhydrous sodium sulfate and evaporation there is obtained 1-[p-(m-fluorophenoxy)phenoxy]-2-propanol of melting point 37°-39° C.
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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